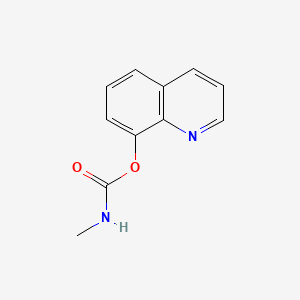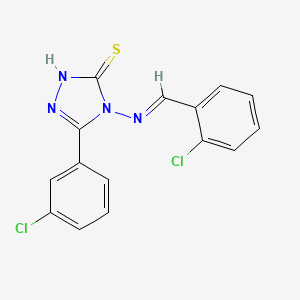
8-Quinolyl methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Quinolyl methylcarbamate, also known by its chemical formula C11H10N2O2, is a compound with the following structure:
Structure:C6H4NHC(O)NHCH3
It features a quinoline ring fused to a carbamate functional group. Quinoline derivatives exhibit diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes::
Direct Synthesis: 8-Quinolyl methylcarbamate can be synthesized directly by reacting quinoline with methyl isocyanate.
Carbonylation of 8-Aminoquinoline: 8-Aminoquinoline can be carbonylated using phosgene or other carbonylating agents to yield the desired compound.
- Reaction temperatures typically range from 100°C to 150°C.
- Solvents such as chloroform, dichloromethane, or acetonitrile are commonly used.
Industrial Production:: Industrial-scale production methods involve optimized conditions, catalysts, and safety protocols. specific industrial processes for this compound are not widely documented.
Chemical Reactions Analysis
8-Quinolyl methylcarbamate undergoes various reactions:
Hydrolysis: The carbamate group can be hydrolyzed to yield 8-quinolinol and methylamine.
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide.
Substitution Reactions: The nitrogen atom in the quinoline ring can participate in nucleophilic substitution reactions.
Common reagents include acids (for hydrolysis), oxidizing agents (for oxidation), and nucleophiles (for substitution).
Major products:
- Hydrolysis: 8-Quinolinol and methylamine.
- Oxidation: 8-Quinoline N-oxide.
Scientific Research Applications
8-Quinolyl methylcarbamate finds applications in:
Pesticides: It has insecticidal properties due to its carbamate moiety.
Medicinal Chemistry: Researchers explore its potential as an antiparasitic or antitumor agent.
Coordination Chemistry: It serves as a ligand in coordination complexes.
Mechanism of Action
The exact mechanism of action is not fully elucidated. its carbamate group likely inhibits acetylcholinesterase, affecting neurotransmission in insects.
Comparison with Similar Compounds
Similar compounds include:
Carbaryl: Another carbamate insecticide.
8-Hydroxyquinoline: Lacks the carbamate group but shares the quinoline scaffold.
Properties
CAS No. |
13584-99-1 |
|---|---|
Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
quinolin-8-yl N-methylcarbamate |
InChI |
InChI=1S/C11H10N2O2/c1-12-11(14)15-9-6-2-4-8-5-3-7-13-10(8)9/h2-7H,1H3,(H,12,14) |
InChI Key |
IKDLGQPAGQGDGZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2-(benzyloxy)phenyl]-N'-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12011769.png)
![2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B12011778.png)
amino]benzoate](/img/structure/B12011781.png)
![Benzyl 2-(4-(diethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12011788.png)


![4-Fluorobenzaldehyde [7-(4-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12011807.png)

![(5Z)-3-butyl-5-[[2-(3,5-dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12011819.png)
![N-(2,4-Dimethoxyphenyl)-2-((3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12011830.png)

![3-{4-(4-bromophenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12011837.png)
